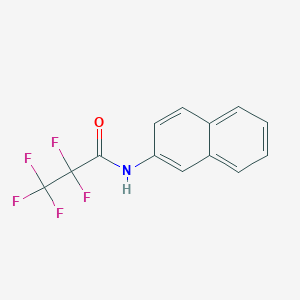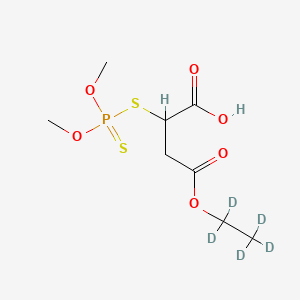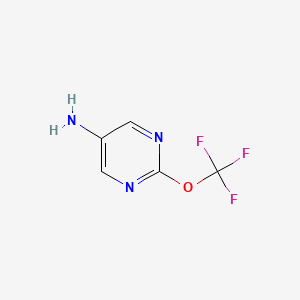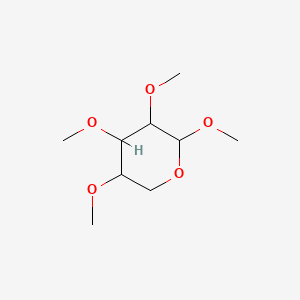
Methyl 2,3,4-tri-O-methylpentopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3,4-tri-O-methylpentopyranoside: is a chemical compound with the molecular formula C9H18O5 It is a derivative of pentopyranoside, where three hydroxyl groups are methylated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,4-tri-O-methylpentopyranoside typically involves the methylation of pentopyranoside derivatives. One common method is the reaction of pentopyranoside with methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete methylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2,3,4-tri-O-methylpentopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the methyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide with various nucleophiles.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pentopyranosides depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2,3,4-tri-O-methylpentopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the study of stereochemistry and reaction mechanisms.
Biology: The compound can be used in the study of carbohydrate metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2,3,4-tri-O-methylpentopyranoside involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes involved in carbohydrate metabolism, altering their activity. The methyl groups can influence the compound’s binding affinity and specificity, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
- Methyl 2,3,4-tri-O-methylglucopyranoside
- Methyl 2,3,4-tri-O-methylxylopyranoside
- Methyl 2,3,4-tri-O-methylgalactopyranoside
Comparison: Methyl 2,3,4-tri-O-methylpentopyranoside is unique due to its specific methylation pattern and the pentopyranoside backbone. Compared to similar compounds, it may exhibit different reactivity and binding properties due to the spatial arrangement of the methyl groups. This uniqueness makes it valuable for studying structure-activity relationships and developing specialized applications.
Propriétés
Numéro CAS |
2876-85-9 |
|---|---|
Formule moléculaire |
C9H18O5 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
2,3,4,5-tetramethoxyoxane |
InChI |
InChI=1S/C9H18O5/c1-10-6-5-14-9(13-4)8(12-3)7(6)11-2/h6-9H,5H2,1-4H3 |
Clé InChI |
OQFUMNZJTHPYPI-UHFFFAOYSA-N |
SMILES canonique |
COC1COC(C(C1OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (1S,5R,6S)-5-(methoxymethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13431580.png)
![2-[(E)-[3-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;dihydrochloride](/img/structure/B13431589.png)

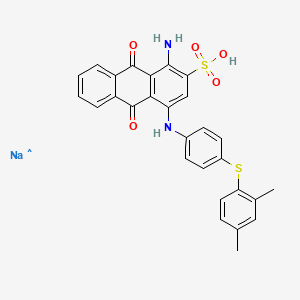
![1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine](/img/structure/B13431600.png)




![N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod](/img/structure/B13431637.png)

